molecular formula C15H9ClN2O3 B2833622 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] CAS No. 86671-86-5

1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]

Cat. No.: B2833622
CAS No.: 86671-86-5
M. Wt: 300.7
InChI Key: KMHIUYDAEVHZNS-AQTBWJFISA-N
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Description

1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] is a chemical compound with the molecular formula C15H8ClN3O3 This compound is a derivative of isochromene, a bicyclic structure that contains a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] typically involves the condensation of 1H-isochromene-1,3,4-trione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]

Uniqueness

1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-1-hydroxyisochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORWFXENZDQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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